Motexafin lutetium
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Overview
Description
Motexafin lutetium, also known as this compound, is a texaphyrin compound marketed by Pharmacyclics Inc. It is primarily used as a photosensitizer in photodynamic therapy for treating skin conditions and superficial cancers. This compound has also been tested for use in photoangioplasty, which is the photodynamic treatment of diseased arteries .
Preparation Methods
The synthesis of Motexafin lutetium involves the preparation of texaphyrin, a pentadentate aromatic metallotexaphyrin. The synthetic route includes the following steps:
Formation of the Texaphyrin Core: This involves the cyclization of appropriate precursors to form the texaphyrin core.
Metalation: The texaphyrin core is then metalated with lutetium to form this compound.
Purification: The final product is purified to remove any impurities and by-products.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Motexafin lutetium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Motexafin lutetium has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photodynamic therapy research.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its use in treating various cancers, including prostate cancer, and in photoangioplasty for coronary artery disease.
Industry: Utilized in the development of new photodynamic therapy techniques and devices
Mechanism of Action
Motexafin lutetium exerts its effects through selective localization in target tissues, such as tumor cells or atherosclerotic plaques. Upon activation by far-red light (732 nm), this compound produces singlet oxygen, a highly reactive form of oxygen that induces cytotoxic effects. This leads to the destruction of target cells through oxidative damage to proteins and lipids .
Comparison with Similar Compounds
Motexafin lutetium is unique among photosensitizers due to its selective accumulation in target tissues and its activation by deeply penetrating far-red light. Similar compounds include:
Photofrin: Another photosensitizer used in photodynamic therapy but with different activation wavelengths and tissue selectivity.
Lutetium Texaphyrin: A closely related compound with similar properties but different clinical applications.
Verteporfin: Used in the treatment of macular degeneration with different activation and localization characteristics
This compound’s unique properties make it a valuable tool in both research and clinical settings, offering advantages in terms of selectivity and efficacy.
Properties
Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. | |
CAS No. |
246252-04-0 |
Molecular Formula |
C52H74LuN5O14- |
Molecular Weight |
1168.1 g/mol |
IUPAC Name |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |
InChI Key |
SNWMDBCUOUILFA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |
246252-04-0 | |
Synonyms |
Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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